6-Methyluracil

説明

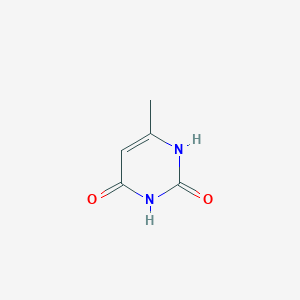

Structure

3D Structure

特性

IUPAC Name |

6-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVCSCWHWMSGTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052308 |

Source

|

| Record name | 6-Methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN WATER, ETHER, ALKALI, AMMONIA, HOT ALCOHOL |

Source

|

| Record name | 6-METHYLURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM GLACIAL ACETIC ACID, OCTAHEDRAL PRISMS OR NEEDLES FROM WATER OR ALCOHOL | |

CAS No. |

626-48-2 |

Source

|

| Record name | 6-Methyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYLURACIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O052W0G6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-METHYLURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyluracil: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-methyluracil, a pyrimidine derivative of significant interest in medicinal chemistry and various biological studies.

Chemical Structure and Identification

6-Methyluracil, also known as 6-methyl-1H-pyrimidine-2,4-dione, is a derivative of uracil with a methyl group substituted at the 6th position.[1][2] Its chemical structure is characterized by a heterocyclic pyrimidine ring.

Molecular Formula: C₅H₆N₂O₂[1][3][4]

Molecular Weight: 126.11 g/mol [2][3][4]

SMILES: CC1=CC(=O)NC(=O)N1[2]

InChI Key: SHVCSCWHWMSGTE-UHFFFAOYSA-N[3]

The structure of 6-methyluracil can be visualized as follows:

Caption: Chemical structure of 6-Methyluracil.

Physicochemical Properties

The physicochemical properties of 6-methyluracil are summarized in the table below, providing key data for experimental design and drug development applications.

| Property | Value | Reference |

| Physical State | White to off-white crystalline solid | [3] |

| Melting Point | 318 °C (decomposes) | [3][5] |

| Boiling Point | 420.4 °C at 760 mmHg (Predicted) | [5] |

| pKa | 9.52 (25 °C) | [3] |

| Water Solubility | 7 g/L (22 °C) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (heating and sonication may be required) | [3] |

| Density | 1.226 ± 0.06 g/cm³ (Predicted) | [3][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 6-methyluracil. While raw spectra are not provided here, key spectral information is available through various chemical databases.

| Spectroscopy | Data Availability |

| ¹H NMR | Spectra available in chemical databases. |

| ¹³C NMR | Spectra available in chemical databases. |

| Mass Spectrometry | Mass spectra (electron ionization) are available. |

| UV-Vis | UV/Visible spectra are available. |

| Infrared (IR) | IR spectra are available. |

Crystal Structure

The crystal structure of 6-methyluracil has been determined by X-ray diffraction. It is known to exist in different polymorphic forms.[6] The crystal system is monoclinic with the space group C 1 2/c 1.[2] The unit cell parameters are reported as a = 20.572 Å, b = 3.9052 Å, and c = 14.811 Å, with α = 90°, β = 110.95°, and γ = 90°.[2]

Experimental Protocols

Synthesis of 6-Methyluracil

6-Methyluracil can be synthesized through several methods. The most common laboratory preparations involve the condensation of a β-keto ester with urea or a urea derivative.

Method 1: Synthesis from Ethyl Acetoacetate and Urea

This method involves a two-step process: the condensation of ethyl acetoacetate and urea to form β-uraminocrotonic ester, followed by cyclization to yield 6-methyluracil.[3][7]

Materials:

-

Urea

-

Ethyl acetoacetate

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Concentrated sulfuric acid (for desiccator)

Procedure:

-

Condensation: In a large crystallizing dish, mix 80 g (1.33 moles) of finely powdered urea with 160 g (1.23 moles) of ethyl acetoacetate, 25 mL of absolute ethanol, and 10 drops of concentrated hydrochloric acid.[7]

-

Drying and Reaction: Cover the dish loosely and place it in a vacuum desiccator containing concentrated sulfuric acid. Evacuate the desiccator with a water pump for 5-7 days, or until the mixture is completely dry, to form the crude β-uraminocrotonic ester.[7]

-

Cyclization: Prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat to 95°C. Add the dry, powdered β-uraminocrotonic ester to the hot sodium hydroxide solution with stirring.[3][7]

-

Precipitation: Cool the solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring. 6-methyluracil will precipitate.[3][7]

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash sequentially with cold water, ethanol, and diethyl ether, and then air-dry.[7]

Caption: Experimental workflow for the synthesis of 6-Methyluracil.

Method 2: Synthesis from Diketene and Urea

An alternative method involves the condensation of diketene with urea.[5] This method is also cited as a production route for 6-methyluracil.[5]

Purification

The primary method for the purification of 6-methyluracil is recrystallization.

Protocol: Recrystallization from Glacial Acetic Acid

-

Dissolve the crude 6-methyluracil in a minimal amount of hot glacial acetic acid.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Biological Activity and Applications

6-Methyluracil has been investigated for various biological activities. It is reported to have antiradiation and immunostimulatory properties.[8] It is also used as an intermediate in the synthesis of other pharmaceutically active compounds. As a metabolite of uracil, it can be an indicator of acetoacetyl-CoA accumulation.[8]

Safety and Handling

6-Methyluracil is moderately toxic by ingestion. It is advisable to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-di.. [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]

- 6. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Preparation of [U-14C]6-methyluracil of high specific activity [inis.iaea.org]

6-Methyluracil: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 626-48-2

This technical guide provides an in-depth overview of 6-Methyluracil, a pyrimidine derivative with significant applications in biochemical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering comprehensive data on its chemical properties, synthesis, and biological activities.

Core Chemical and Physical Properties

6-Methyluracil, also known as 6-methyl-1H-pyrimidine-2,4(1H,3H)-dione, is a methylated derivative of uracil.[1] It presents as a white to off-white crystalline solid. Key quantitative data regarding its physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 626-48-2 | [2] |

| Molecular Formula | C₅H₆N₂O₂ | [2] |

| Molecular Weight | 126.11 g/mol | [2] |

| IUPAC Name | 6-methylpyrimidine-2,4(1H,3H)-dione | [1] |

| InChI | 1S/C5H6N2O2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) | [2] |

| InChIKey | SHVCSCWHWMSGTE-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC(=O)NC(=O)N1 | [2] |

| EC Number | 210-949-4 | [2] |

| PubChem CID | 12283 | [3] |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | 318 °C (decomposes) | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Sparingly soluble in water. Soluble in hot ethanol and alkali solutions. | |

| pKa | 9.52 (25°C) |

Synonyms

6-Methyluracil is known by a variety of synonyms in scientific literature and commercial catalogs. A comprehensive list is provided below.

Table 3: Synonyms of 6-Methyluracil

| Synonym |

| 2,4-Dihydroxy-6-methylpyrimidine |

| 4-Methyluracil |

| 6-Methyl-1H-pyrimidine-2,4-dione |

| 6-Methyl-2,4(1H,3H)-pyrimidinedione |

| Methyluracil |

| Methacil |

| Pseudothymine |

| Uracil, 6-methyl- |

Experimental Protocols

This section details key experimental protocols related to the synthesis and biological evaluation of 6-Methyluracil.

Synthesis of 6-Methyluracil

A common and established method for the synthesis of 6-Methyluracil involves the condensation of ethyl acetoacetate with urea.

Materials:

-

Ethyl acetoacetate

-

Urea, finely powdered

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Glacial acetic acid (for recrystallization, optional)

Procedure:

-

Condensation: In a suitable reaction vessel, combine 1.23 moles of ethyl acetoacetate, 1.33 moles of finely powdered urea, 25 mL of absolute ethanol, and 10 drops of concentrated hydrochloric acid.

-

Reaction: Stir the mixture thoroughly to ensure homogeneity. The reaction proceeds via the formation of a β-uraminocrotonic ester intermediate.

-

Cyclization: Prepare a solution of 2 moles of sodium hydroxide in 1.2 liters of water and heat to 95°C. Add the crude β-uraminocrotonic ester to the hot alkali solution with stirring.

-

Precipitation: Cool the resulting solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring. 6-Methyluracil will precipitate out of the solution.

-

Isolation and Purification: Cool the mixture further to maximize precipitation. Collect the solid product by filtration. Wash the precipitate with cold water, followed by ethanol, and then ether. Air-dry the final product. For higher purity, the product can be recrystallized from glacial acetic acid.

Biological Activity Assays

Cell Proliferation Assay (MTT Assay):

The effect of 6-Methyluracil on cell proliferation can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cells of interest (e.g., immortalized lung epithelial cells)

-

Complete cell culture medium

-

6-Methyluracil stock solution (dissolved in a suitable solvent like DMSO and diluted in culture medium)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 6-Methyluracil. Include untreated control wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

The inhibitory effect of 6-Methyluracil derivatives on acetylcholinesterase activity can be determined using the spectrophotometric method developed by Ellman.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

6-Methyluracil derivative test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature.

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

The biological effects of 6-Methyluracil are attributed to its influence on various cellular processes. The following diagrams, generated using the DOT language, illustrate some of the proposed mechanisms and experimental workflows.

Radioprotective Mechanism of 6-Methyluracil

6-Methyluracil has been shown to exhibit radioprotective effects, which are linked to its antioxidant properties and its ability to regulate lipid peroxidation.[4] A simplified workflow illustrating this proposed mechanism is shown below.

Caption: Proposed radioprotective mechanism of 6-Methyluracil.

Workflow for Screening Acetylcholinesterase Inhibitors

Derivatives of 6-Methyluracil have been investigated as potential inhibitors of acetylcholinesterase for the treatment of conditions like Alzheimer's disease.[5] The following diagram outlines a typical experimental workflow for screening these compounds.

References

- 1. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methyluracil 97 626-48-2 [sigmaaldrich.com]

- 3. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [The antiradiation action of 6-methyluracil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 6-Methyluracil in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyluracil (6-MU), a pyrimidine derivative, is a compound of significant interest in cellular biology and pharmacology. Structurally similar to the endogenous nucleobase uracil, 6-methyluracil has been investigated for a range of biological activities, including its roles in cell proliferation, wound healing, and as an anti-inflammatory and radioprotective agent.[1][2] Its derivatives have shown promise in diverse therapeutic areas, from antiviral to neuroprotective applications. This technical guide provides an in-depth overview of the biological activity of 6-methyluracil in cellular systems, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

Core Biological Activities and Mechanism of Action

6-Methyluracil exerts a variety of effects on cellular processes, primarily through its influence on nucleic acid metabolism and cellular signaling pathways. While the precise molecular targets of 6-methyluracil are still under investigation, its biological activities are thought to stem from its structural analogy to uracil, allowing it to interact with enzymes and receptors involved in pyrimidine metabolism and signaling cascades.

Key reported biological activities include:

-

Stimulation of Cell Proliferation and Tissue Regeneration: 6-Methyluracil has been shown to promote the proliferation of various cell types, including lung epithelial cells, which underlies its application in wound healing and tissue repair.[1][3]

-

Anti-inflammatory Effects: The compound and its derivatives exhibit anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK/ERK.

-

Radioprotective Properties: 6-Methyluracil has demonstrated a protective effect against radiation-induced cellular damage.

-

Regulation of Lipid Peroxidation: It is involved in the regulation of lipid peroxidation, a critical process in cellular injury and disease.[4][5]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the biological activity of 6-methyluracil and its derivatives. This data is essential for comparing the potency and efficacy of these compounds across different cellular contexts.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| 6-Methyluracil | Immortalized lung epithelial cells | Cytotoxicity | MTD | 0.24 mM | [3] |

| 1-Butyl-6-methyluracil | Immortalized lung epithelial cells | Cytotoxicity | MTD | > 0.96 mM | [3] |

| 3-Methyl-6-cyclopropyluracil | Immortalized lung epithelial cells | Cytotoxicity | MTD | > 0.96 mM | [3] |

| 1-Butyl-6-methyluracil | Immortalized lung epithelial cells | Proliferation | IC50 | > 10 mM | [3] |

| 3-Methyl-6-cyclopropyluracil | Immortalized lung epithelial cells | Proliferation | IC50 | > 10 mM | [3] |

MTD: Maximum Tolerated Dose IC50: Half-maximal Inhibitory Concentration

Signaling Pathways Modulated by 6-Methyluracil Derivatives

While direct evidence for 6-methyluracil's interaction with specific signaling pathways is still emerging, studies on its derivatives suggest a potential role in modulating the NF-κB and MAPK/ERK pathways. These pathways are central to cellular processes such as inflammation, proliferation, and survival.

Putative NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Some derivatives of 6-methyluracil have been suggested to exert their anti-inflammatory effects by inhibiting this pathway. A proposed mechanism is the prevention of the degradation of IκBα, which would otherwise lead to the nuclear translocation of the p65/p50 NF-κB complex and subsequent transcription of pro-inflammatory genes.

Hypothetical inhibition of the NF-κB signaling pathway by 6-Methyluracil.

Potential Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is crucial for cell proliferation and differentiation. It is plausible that 6-methyluracil or its derivatives could influence this pathway to promote cell growth and tissue regeneration. This could occur through the activation of upstream components like Ras or Raf, leading to the phosphorylation of MEK and subsequently ERK, which can then translocate to the nucleus to activate transcription factors involved in cell cycle progression.

References

- 1. researchtrends.net [researchtrends.net]

- 2. [The effect of 6-methyluracil on oxidative reactions in model systems of varying degrees of complexity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jppres.com [jppres.com]

- 4. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methyluracil: An In-Depth Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyluracil, a pyrimidine derivative, has garnered significant interest in the scientific community for its diverse biological activities. Exhibiting anabolic and anti-catabolic properties, it has been shown to promote tissue regeneration, modulate immune responses, and exert anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of 6-methyluracil's mechanism of action at the molecular and cellular levels. It delves into its effects on nucleic acid synthesis, lipid peroxidation, and key signaling pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of its purported biological interactions. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, facilitating a deeper understanding of 6-methyluracil's therapeutic potential.

Introduction

6-Methyluracil (also known as methyluracil) is a synthetic derivative of uracil, a nucleobase found in ribonucleic acid (RNA). Its structural similarity to uracil allows it to participate in various biochemical pathways, influencing cellular metabolism and function.[1] Clinically, 6-methyluracil has been utilized for its wound-healing and immunomodulatory properties, finding applications in dermatology, surgery, and gastroenterology.[2][3] This guide will provide a detailed exploration of the molecular mechanisms that underpin these therapeutic effects.

Core Mechanisms of Action

The biological effects of 6-methyluracil are multifaceted, stemming from its influence on fundamental cellular processes, including nucleic acid synthesis, modulation of lipid peroxidation, and interaction with key signaling cascades.

Stimulation of Nucleic Acid Synthesis and Cell Proliferation

A primary mechanism attributed to 6-methyluracil is its ability to enhance nucleic acid synthesis, thereby promoting cell proliferation and tissue regeneration. This is particularly relevant to its wound-healing properties.

Key Molecular Events:

-

Increased Mitotic Index: Studies have demonstrated that 6-methyluracil increases the mitotic index in regenerating tissues, such as the corneal epithelium, indicating a stimulation of cell division.

-

Enhanced RNA Polymerase and DNA Methyltransferase Activity: Research suggests that 6-methyluracil and its derivatives can lead to an increase in the activity of RNA polymerase and DNA methyltransferase. This enhancement of enzymatic activity is indicative of increased transcriptional activity and potential epigenetic modulation, contributing to cellular repair and regeneration.

-

Increased Thymidine Uptake: An elevated uptake of radiolabeled thymidine ([3H]thymidine) has been observed in cells treated with 6-methyluracil, directly reflecting an increase in DNA synthesis.

Quantitative Data on Wound Healing and Biochemical Effects

The following table summarizes quantitative data from a comparative study on the wound-healing efficacy of 6-methyluracil and its modified form, Betamecil.

| Parameter | Test System | 6-Methyluracil | Betamecil |

| Wound Healing | |||

| Epithelization Time (min) | Rabbit Cornea | 100 ± 3.5 | 83.0 ± 2.8 |

| Time to Loss of Crust (days) | Rat Skin | 9.6 ± 0.5 | 8.6 ± 0.7 |

| Time to Complete Healing (days) | Rat Skin | 18.4 ± 1.6 | 17.7 ± 1.6 |

| Cicatrix Breaking Stress (g/mm²) | Rat Skin | 40.1 ± 5.0 | 57.3 ± 9.0 |

| Biochemical Parameters | |||

| Mitotic Index (%) | Rabbit Cornea | - | - |

| RNA-Polymerase Activity (% of control) | Rat Liver | 125 ± 7 | 148 ± 9 |

| DNA-Methyltransferase Activity (% of control) | Rat Liver | 130 ± 8* | 162 ± 10 |

| [3H]Thymidine Uptake (dpm/mg DNA) | Rat Liver | - | - |

**Significantly different from control. *Significantly different from methyluracil. (Data adapted from a study on Betamecil, a modified form of 6-methyluracil, which showed comparable or superior activity)[4]

Experimental Workflow for Assessing Proliferative Effects

References

The Discovery and Enduring Significance of 6-Methyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyluracil, a pyrimidine derivative first synthesized in the late 19th century, continues to be a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of our understanding of 6-Methyluracil. It details key experimental protocols for its synthesis, presents quantitative data in a structured format, and elucidates its known biological mechanisms of action through signaling pathway diagrams. This document serves as an in-depth resource for researchers and professionals engaged in the study and application of pyrimidine-based compounds.

Discovery and Historical Context

The first documented synthesis of 6-Methyluracil is credited to the German chemist Robert Behrend in 1885. His work, which involved the condensation of ethyl acetoacetate with urea, laid the foundation for the study of this heterocyclic compound.[1] Over the subsequent decades, a variety of alternative synthetic routes were explored by numerous researchers, reflecting a growing interest in pyrimidine chemistry. These early investigations were crucial in establishing the fundamental chemical properties of 6-Methyluracil and paving the way for the later discovery of its biological activities.

Chemical Synthesis: From Historical Methods to Modern Approaches

The synthesis of 6-Methyluracil has been approached through several key methodologies, each with its own set of advantages and historical significance.

The Behrend Synthesis: Condensation of Ethyl Acetoacetate and Urea

The classical and most well-known method for preparing 6-Methyluracil is the Behrend synthesis.[1] This reaction proceeds through the formation of an intermediate, β-uraminocrotonic ester, which is subsequently cyclized to form the pyrimidine ring.

Experimental Protocol:

A detailed protocol for this synthesis is provided in the renowned publication Organic Syntheses.[1]

-

Step 1: Condensation. Finely powdered urea (1.33 moles) is mixed with ethyl acetoacetate (1.23 moles), absolute alcohol, and a few drops of concentrated hydrochloric acid in a crystallizing dish. The mixture is placed in a vacuum desiccator over concentrated sulfuric acid and evacuated until dry (typically 5-7 days). This yields crude β-uraminocrotonic ester.

-

Step 2: Cyclization. The dried β-uraminocrotonic ester is added to a solution of sodium hydroxide (2 moles) in water at 95°C. The solution is then cooled to 65°C and acidified with concentrated hydrochloric acid, causing the 6-Methyluracil to precipitate.

-

Purification. The product is collected by filtration, washed with cold water, alcohol, and ether, and then air-dried. Further purification can be achieved by crystallization from glacial acetic acid.

Logical Relationship of Behrend Synthesis

Caption: Workflow of the Behrend synthesis of 6-Methyluracil.

Synthesis from Diketene and Urea

Another notable method involves the reaction of diketene with urea. This approach offers an alternative pathway to the pyrimidine ring system.[2]

Experimental Protocol:

While a detailed, standardized protocol is less commonly cited than the Behrend synthesis, the general procedure involves the direct condensation of diketene and urea, often in the presence of a suitable solvent and catalyst.

Experimental Workflow for Diketene and Urea Synthesis

Caption: General experimental workflow for the synthesis of 6-Methyluracil from diketene and urea.

Quantitative Data

The following tables summarize key quantitative data for 6-Methyluracil.

| Physical Properties | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | [3] |

| Molecular Weight | 126.11 g/mol | [3] |

| Melting Point | 318 °C (decomposes) | [3] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Sparingly soluble in water |

| Synthesis Method | Reactants | Yield | Reference |

| Behrend Synthesis | Ethyl acetoacetate, Urea | 71-77% | [1] |

| From Thiourea and Ethyl Acetoacetate | Thiourea, Ethyl Acetoacetate | - | [4] |

| From Diketene and Urea | Diketene, Urea | - | [2] |

| Spectroscopic Data | Key Peaks/Signals | Reference |

| ¹H NMR (DMSO-d₆) | δ 10.13 (br. s., 1H, N(3)H), 5.55 (s, 1H, CH), 3.76 (t, 2H, N(1)CH₂), 2.23 (s, 3H, CCH₃), 1.55-1.63 (m, 2H, N(1)CH₂CH₂), 1.34 (sex, 2H, CH₂CH₃), 0.92 (t, 3H, CH₂CH₃) Note: Data for 1-butyl-6-methyluracil | [5] |

| ¹³C NMR (DMSO-d₆) | δ 163.36 (C4), 153.95 (C6), 151.65 (C2), 101.88 (C5), 44.17 (N(1)CH₂), 30.85 (N(1)CH₂CH₂), 19.68 (H₃CC(6) and CH₂CH₃), 13.62 (CH₂CH₃) Note: Data for 1-butyl-6-methyluracil | [5] |

| IR (KBr, cm⁻¹) | Characterized for various polymorphic forms, showing bands corresponding to N-H, C=O, and C=C stretching vibrations. | [6] |

| Mass Spectrometry (EI) | m/z 126 (M⁺), 83, 68, 42 | [3] |

Biological Activities and Signaling Pathways

6-Methyluracil exhibits a range of biological activities, making it a molecule of interest for therapeutic applications.

Wound Healing and Tissue Regeneration

6-Methyluracil is known to promote wound healing and tissue regeneration.[6] Its mechanism of action is believed to involve the stimulation of anabolic processes. Studies have shown that it can increase the mitotic index in epithelial tissues and enhance the activity of RNA polymerase and DNA methyltransferase, key enzymes in nucleic acid synthesis and cell proliferation.[6] This stimulation of cellular proliferation and metabolic activity contributes to accelerated tissue repair.

Signaling Pathway for Wound Healing

Caption: Proposed signaling pathway for the wound-healing effects of 6-Methyluracil.

Regulation of Lipid Peroxidation

6-Methyluracil has been shown to exhibit antioxidant properties by regulating lipid peroxidation.[5][7] This effect is crucial in protecting cells from oxidative damage. The proposed mechanism involves the scavenging of free radicals, thereby interrupting the chain reactions of lipid peroxidation. This antioxidant activity is thought to contribute to its therapeutic effects in various pathological states.[5]

Lipid Peroxidation Regulation Pathway

Caption: Mechanism of 6-Methyluracil in the regulation of lipid peroxidation.

Acetylcholinesterase Inhibition

Derivatives of 6-Methyluracil have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] Certain alkylammonium derivatives of 6-methyluracil have been identified as potent and selective slow-binding inhibitors of AChE.[2] This inhibition leads to an increase in the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant for conditions such as myasthenia gravis.[2]

Acetylcholinesterase Inhibition Pathway

Caption: Mechanism of acetylcholinesterase inhibition by 6-Methyluracil derivatives.

Conclusion

From its initial synthesis by Behrend over a century ago, 6-Methyluracil has evolved from a simple heterocyclic compound to a molecule with diverse and significant biological activities. Its straightforward synthesis, coupled with its efficacy in promoting wound healing, regulating lipid peroxidation, and serving as a scaffold for enzyme inhibitors, ensures its continued relevance in chemical and pharmaceutical research. This guide has provided a comprehensive technical overview of its discovery, synthesis, and mechanisms of action, intended to serve as a valuable resource for the scientific community. Further research into the nuanced signaling pathways and the development of novel derivatives will undoubtedly unlock new therapeutic potentials for this enduring pyrimidine.

References

- 1. slow-binding-inhibition-of-acetylcholinesterase-by-an-alkylammonium-derivative-of-6-methyluracil-mechanism-and-possible-advantages-for-myasthenia-gravis-treatment - Ask this paper | Bohrium [bohrium.com]

- 2. portlandpress.com [portlandpress.com]

- 3. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. [The effect of 6-methyluracil on oxidative reactions in model systems of varying degrees of complexity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. [Effect of 6-methyluracil on various indicators of the lipid peroxidation regulation system in the body] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-Methyluracil: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 6-methyluracil (CAS No. 626-48-2), a pyrimidine derivative of significant interest in chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed spectroscopic reference for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 6-methyluracil by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Data

The ¹H NMR spectrum of 6-methyluracil provides distinct signals for the protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Chemical Shift (δ) in ppm (DMSO-d₆) | Chemical Shift (δ) in ppm (TFA) |

| -CH₃ (Methyl) | ~2.1 | ~2.4 |

| =CH- (Vinyl) | ~5.5 | ~6.2 |

| N¹-H (Amide) | ~11.0 (broad) | Not specified |

| N³-H (Amide) | ~11.0 (broad) | Not specified |

Table 1: ¹H NMR Chemical Shifts for 6-Methyluracil.

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical shifts for each carbon atom in the 6-methyluracil structure.

| Carbon Assignment | Chemical Shift (δ) in ppm (DMSO-d₆) |

| -CH₃ (Methyl) | ~18.5 |

| C5 | ~100.3 |

| C6 | ~150.0 |

| C2 | ~153.5 |

| C4 | ~163.5 |

Table 2: ¹³C NMR Chemical Shifts for 6-Methyluracil.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh the sample of 6-methyluracil. For ¹H NMR, 5-25 mg is typically required, while for ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[2][3] The use of deuterated solvents is crucial to avoid large solvent signals that would overwhelm the analyte signals.[3][4]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to prevent distortion of the magnetic field homogeneity, which can cause line broadening.[1]

-

Cap the NMR tube and label it appropriately.[1]

Data Acquisition:

-

Insert the sample tube into the NMR spectrometer.

-

The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.

-

The magnetic field is "shimmed" to optimize its homogeneity around the sample.[3]

-

For ¹H NMR, standard acquisition parameters may include a 45° pulse width and a 4-second acquisition time.[5]

-

For ¹³C NMR, parameters may be set to a 30° pulse and a 4-second acquisition time, with no relaxation delay for small molecules.[5] The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon.

-

The Free Induction Decay (FID) signal is acquired and then Fourier transformed to generate the NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in 6-methyluracil by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3205 - 3126 | Strong, Broad |

| C=O Stretch (Amide I) | ~1700 - 1650 | Strong |

| C=C Stretch | ~1640 | Medium |

| C-H Bending | ~1450 | Medium |

| C-N Stretch | ~1240 | Medium |

Table 3: Key IR Absorption Bands for 6-Methyluracil.

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)

The thin solid film method is a common and straightforward technique for analyzing solid samples.[6]

-

Dissolve a small amount (approx. 50 mg) of 6-methyluracil in a few drops of a volatile solvent like methylene chloride or acetone.[6]

-

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.[6][7]

-

Apply a drop of the prepared solution to the center of the salt plate.[6]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[6] If the resulting peaks are too weak, another drop of the solution can be added and dried.[6]

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of air) first, if necessary.

-

Acquire the sample spectrum. The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For 6-methyluracil (C₅H₆N₂O₂), the expected molecular weight is approximately 126.11 g/mol .[8][9][10]

| Ion | m/z Value | Description |

| [M]⁺ | 126 | Molecular Ion |

| [M+H]⁺ | 127 | Protonated Molecular Ion |

Table 4: Mass Spectrometry Data for 6-Methyluracil.[8]

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common method for ionizing small, volatile molecules.

-

A small amount of the 6-methyluracil sample is introduced into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[11][12]

-

The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[12]

-

This bombardment ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ([M]⁺).[11]

-

The newly formed ions are accelerated by an electric field.

-

The ions then travel through a magnetic field, which deflects them according to their mass-to-charge ratio. Lighter ions are deflected more than heavier ones.[11][12]

-

A detector measures the abundance of ions at each m/z value, generating a mass spectrum that plots relative intensity versus the mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 6-methyluracil.

Workflow for Spectroscopic Analysis of 6-Methyluracil.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.rsc.org [books.rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. 6-Methyluracil [webbook.nist.gov]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of 6-Methyluracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyluracil, a pyrimidine derivative, is a compound of significant interest in pharmaceutical and biochemical research. It serves as a crucial intermediate in the synthesis of various drugs, including the coronary vasodilator dipyridamole, and is investigated for its potential biological activities.[1] Understanding the solubility of 6-methyluracil in different solvents is paramount for its application in organic synthesis, formulation development, and biochemical assays. This technical guide provides an in-depth overview of the solubility of 6-methyluracil, complete with quantitative data, detailed experimental protocols, and visual representations of relevant chemical and procedural pathways.

Quantitative Solubility Data

The solubility of 6-methyluracil has been determined in a variety of solvents and solvent systems. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of 6-Methyluracil in Single Solvents

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 7 g/L | 22 | - |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (396.48 mM) | Not Specified | Requires sonication.[2][3] |

| Methanol | Slightly Soluble | Not Specified | Solubility increases with heating and sonication.[4] |

| Hot Ethanol | Soluble | Not Specified | [1][5] |

| Ether | Slightly Soluble | Not Specified | [1][5] |

| Alkali Solutions | Soluble | Not Specified | [1][5] |

Table 2: Solubility of 6-Methyluracil in Co-Solvent Systems for In Vitro and In Vivo Studies

| Co-Solvent System | Solubility | Molar Concentration | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.55 mg/mL | 36.08 mM | Results in a clear solution.[2][3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 19.82 mM | Results in a clear solution.[2][3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 19.82 mM | Results in a clear solution.[2][3] |

Experimental Protocol: Determination of Equilibrium Solubility by the Isothermal Shake-Flask Method

The following protocol details a standard procedure for determining the equilibrium solubility of 6-methyluracil in a given solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Materials and Equipment:

-

6-Methyluracil (solid)

-

Solvent of interest

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-methyluracil to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Quantification:

-

Prepare a series of standard solutions of 6-methyluracil of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of 6-methyluracil in the filtered supernatant by interpolating from the calibration curve.

-

-

Data Analysis:

-

The determined concentration represents the equilibrium solubility of 6-methyluracil in the specific solvent at the given temperature.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Mandatory Visualizations

Synthesis of 6-Methyluracil

The synthesis of 6-methyluracil can be achieved through the condensation of ethyl acetoacetate with urea. The following diagram illustrates the key steps in this chemical transformation.

Caption: Synthesis of 6-Methyluracil from Ethyl Acetoacetate and Urea.

Experimental Workflow for Solubility Determination

The workflow for determining the solubility of 6-methyluracil using the isothermal shake-flask method is depicted in the following diagram.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

References

- 1. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]

- 4. Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-di.. [askfilo.com]

- 5. revroum.lew.ro [revroum.lew.ro]

6-Methyluracil: An Endogenous Marker of Metabolic Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-methyluracil (also known as pseudothymine) as an endogenous metabolite. While traditionally recognized for its pharmacological applications as a synthetic compound, emerging evidence highlights its presence in biological systems, particularly as an indicator of specific metabolic dysregulation. This document details its biochemical origins, physiological concentrations, and the analytical methods for its detection, alongside its known pharmacological activities which may offer insights into its potential endogenous roles.

Endogenous Status and Biochemical Origin

6-Methyluracil is not a constituent of nucleic acids but can be detected at low levels in human urine. Its status as an endogenous metabolite is most pronounced in the context of specific inborn errors of metabolism, where it serves as a biomarker for cellular metabolic stress.

Association with 2-Methylacetoacetyl-CoA Thiolase Deficiency

The primary condition associated with elevated endogenous 6-methyluracil is 2-methylacetoacetyl-CoA thiolase deficiency (also known as beta-ketothiolase deficiency), an autosomal recessive disorder affecting the catabolism of isoleucine and ketone bodies.[1][2][3] In patients with this deficiency, metabolic crises lead to the accumulation of acetoacetyl-CoA (AACoA).[1][2] It is proposed that this excess AACoA can then react with a nitrogen donor, likely urea, in a non-enzymatic or enzymatic condensation reaction to form 6-methyluracil, which is subsequently excreted in the urine.[1]

While the specific enzyme catalyzing this reaction in humans has not been definitively identified, the chemical synthesis of 6-methyluracil is achieved by the condensation of ethyl acetoacetate (a derivative of AACoA) and urea, supporting the plausibility of this biochemical pathway in vivo.[4][5]

Putative Biosynthesis Pathway

The proposed endogenous formation of 6-methyluracil involves the condensation of acetoacetyl-CoA and urea, followed by cyclization and dehydration. This pathway becomes significant when upstream metabolic blocks lead to the accumulation of acetoacetyl-CoA.

References

- 1. 6-Methyluracil excretion in 2-methylacetoacetyl-CoA thiolase deficiency and in two children with an unexplained recurrent ketoacidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orpha.net [orpha.net]

- 3. scielo.br [scielo.br]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 6-Methyluracil: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and detailed protocols for the synthesis of 6-methyluracil, a crucial intermediate in the production of various pharmaceuticals. The synthesis is achieved through the condensation reaction of ethyl acetoacetate and urea. This document outlines the reaction mechanism, provides detailed experimental procedures, and summarizes key quantitative data from various established methods. Visual diagrams are included to illustrate the experimental workflow, ensuring clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

6-Methyluracil, also known as 2,4-dihydroxy-6-methylpyrimidine, is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a fundamental building block for the synthesis of numerous therapeutic agents, including coronary vasodilators and antiplatelet drugs. The most common and economically viable method for its preparation involves the acid-catalyzed condensation of ethyl acetoacetate and urea, followed by cyclization. This document presents a detailed protocol for this synthesis, intended to guide researchers in obtaining high-purity 6-methyluracil with good yields.

Reaction Mechanism

The synthesis of 6-methyluracil from ethyl acetoacetate and urea proceeds through a series of steps initiated by the acid-catalyzed reaction between the enol form of ethyl acetoacetate and urea. This is followed by an intramolecular cyclization via a dehydration reaction to form the pyrimidine ring. The reaction is typically completed by a final hydrolysis step under basic conditions, followed by acidification to precipitate the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported protocols for the synthesis of 6-methyluracil.

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl Acetoacetate | 1.23 moles | [1] |

| Urea | 1.33 moles | [1] |

| Ethyl Acetoacetate | 0.2 moles | [2] |

| Urea | 0.6 moles | [2] |

| Catalyst | ||

| Concentrated Hydrochloric Acid | 10 drops | [1] |

| Ethanol-Hydrochloric Acid Solution | 200 mL (30% HCl:95% Ethanol = 1:4) | [2] |

| Reaction Conditions | ||

| Condensation Temperature | Room Temperature (in desiccator) | [1] |

| Cyclization Temperature | 95 °C | [2] |

| Acidification Temperature | 65 °C, then cooled | [1] |

| Acidification pH | 1 | [2] |

| Product Information | ||

| Yield | 71-77% | [1] |

| Melting Point | Decomposes above 300 °C | [1] |

| Molecular Weight | 126.11 g/mol | [3] |

| Appearance | Colorless powder/crystals | [1] |

| Solubility | Soluble in water, hot ethanol, and alkali solutions; slightly soluble in ether. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 6-methyluracil.

Materials and Equipment:

-

Ethyl acetoacetate (commercial grade)[1]

-

Urea (finely powdered)[1]

-

Absolute ethanol[1]

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Glacial acetic acid (for purification)[1]

-

5-inch crystallizing dish[1]

-

Watch glass[1]

-

Vacuum desiccator with concentrated sulfuric acid[1]

-

Stirring apparatus

-

Heating mantle or water bath

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

pH meter or pH indicator paper

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

Step 1: Condensation to form β-Uraminocrotonic Ester [1]

-

In a 5-inch crystallizing dish, combine 160 g (1.23 moles) of ethyl acetoacetate, 80 g (1.33 moles) of finely powdered urea, and 25 cc of absolute alcohol.[1]

-

Add ten drops of concentrated hydrochloric acid to the mixture and stir thoroughly to ensure homogeneity.[1]

-

Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.[1]

-

Evacuate the desiccator continuously using a water pump. The mixture will gradually dry to a solid mass. This process typically takes five to seven days.[1] It is advisable to change the sulfuric acid in the desiccator daily.[1]

-

The resulting crude β-uraminocrotonic ester should be thoroughly dried before proceeding to the next step. The expected weight of the dry product is 200–205 g.[1]

Step 2: Cyclization and Precipitation of 6-Methyluracil [1]

-

Prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat it to 95 °C.[1]

-

Slowly add the dried β-uraminocrotonic ester from Step 1 to the hot sodium hydroxide solution while stirring. Continue stirring until the solution becomes clear.

-

Cool the clear solution to 65 °C.[1]

-

Carefully acidify the solution by the slow addition of concentrated hydrochloric acid while stirring continuously. 6-methyluracil will precipitate almost immediately.[1]

-

Once the precipitation is complete, cool the mixture in an ice bath to maximize product recovery.

Step 3: Purification [1]

-

Collect the precipitated 6-methyluracil by vacuum filtration using a Büchner funnel.

-

Wash the product sequentially with cold water, alcohol, and ether.[1]

-

Air-dry the purified product. The expected yield of the colorless powder is 110–120 g (71–77% of the theoretical amount).[1]

-

For further purification, the 6-methyluracil can be recrystallized from glacial acetic acid.[1]

Visual Diagrams

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 6-methyluracil.

Reaction Mechanism Pathway:

Caption: Simplified reaction mechanism for 6-methyluracil synthesis.

References

6-Methyluracil: A Versatile Scaffold for Pharmaceutical Innovation

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction:

6-Methyluracil, a pyrimidine derivative, has emerged as a crucial building block in medicinal chemistry, offering a versatile scaffold for the development of a wide array of therapeutic agents. Its inherent biological activities and amenability to chemical modification have led to the discovery of potent drug candidates with applications spanning anti-inflammatory, tissue-regenerating, antiviral, anticancer, and neuroprotective domains. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the therapeutic potential of 6-methyluracil and its derivatives.

Therapeutic Applications of 6-Methyluracil Derivatives

The structural framework of 6-methyluracil has been successfully exploited to generate compounds with diverse pharmacological profiles. These derivatives have shown promise in treating a variety of conditions, from skin lesions and peptic ulcers to life-threatening viral infections and neurodegenerative diseases.

Key Therapeutic Areas:

-

Anti-inflammatory and Regenerative Agent: 6-methyluracil itself is utilized for its ability to promote tissue regeneration and reduce inflammation. It has been observed to accelerate the healing of wounds and burns.[1][2][3]

-

Cardiovascular and Antiplatelet Agent: A prominent example is Dipyridamole , a coronary vasodilator and antiplatelet agent synthesized from a 6-methyluracil precursor. It is used in the prevention of thromboembolic events.[4]

-

Antiviral Activity: Numerous 6-methyluracil derivatives have demonstrated significant antiviral properties, particularly against HIV-1 and influenza viruses.[5][6][7]

-

Anticancer Potential: Certain derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

-

Neuroprotective Effects: Derivatives of 6-methyluracil have been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[8][9][10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for various 6-methyluracil derivatives, providing insights into their potency and pharmacokinetic profiles.

Table 1: Antiviral Activity of 6-Methyluracil Derivatives

| Compound/Derivative | Virus | Assay | IC50 / EC50 (µM) | Reference |

| 1-(Ethoxymethyl)-6-(3-fluorobenzyl)-5-isopropyluracil | HIV-1 (wild type) | Antiviral Assay | 0.02 | [5] |

| 1,6-Bis[(benzyloxy)methyl]uracil derivatives | HIV-1 Reverse Transcriptase | Enzyme Inhibition | Micro- to submicromolar | [6] |

| 5-Bromo-6-methyluracil derivatives | HIV-1 | Viral Reproduction | 7.2 and 7.8 |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 6-Methyluracil Derivatives

| Compound/Derivative | Enzyme | IC50 (nM) | Reference |

| Compound 35 | Acetylcholinesterase (AChE) | 5 ± 0.5 | [8] |

| 1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil (3d) | Human Acetylcholinesterase (hAChE) | Nanomolar range | [12] |

| 6-Methyluracil derivatives with ω-(substituted benzylethylamino) alkyl chains | Human Acetylcholinesterase (hAChE) | Nanomolar range | [9] |

Table 3: Pharmacokinetic Properties of Dipyridamole

| Parameter | Value | Reference |

| Bioavailability | ~50% | [4][13] |

| Peak Plasma Concentration Time | 2 to 2.5 hours | [14] |

| Protein Binding | ~50% | [4] |

| Metabolism | Hepatic (to glucuronide conjugates) | [4] |

| Elimination Half-life | Approximately 10-12 hours | [4][15] |

| Excretion | Mainly in feces via bile | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 6-methyluracil and its derivatives.

Protocol 1: Synthesis of 6-Methyluracil

This protocol is based on the condensation reaction between ethyl acetoacetate and urea.[16][17]

Materials:

-

Ethyl acetoacetate

-

Urea

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Concentrated sulfuric acid

-

Ether

-

Glacial acetic acid (for purification)

Procedure:

-

In a 5-inch crystallizing dish, mix 160 g (1.23 moles) of ethyl acetoacetate, 25 cc of absolute ethanol, and ten drops of concentrated hydrochloric acid.

-

Stir in 80 g (1.33 moles) of finely powdered urea until well mixed.

-

Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.

-

Allow the mixture to dry completely, which may take several days. The sulfuric acid should be changed daily.

-

Once dry, dissolve the solid condensation product in a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water at 95°C.

-

Cool the clear solution to 65°C and carefully acidify by slowly adding concentrated hydrochloric acid while stirring.

-

6-Methyluracil will precipitate. Cool the mixture further.

-

Collect the precipitate by filtration.

-

Wash the product with cold water, followed by alcohol, and then ether.

-

Air-dry the resulting colorless powder. The expected yield is 110–120 g (71–77%).

-

For further purification, the 6-methyluracil can be recrystallized from glacial acetic acid.

Protocol 2: Synthesis of Dipyridamole from a Pyrimidine Intermediate

This protocol outlines the final step in the synthesis of Dipyridamole from 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine.[18]

Materials:

-

2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine

-

Diethanolamine

-

C1-C6 alkyl alcohol (e.g., ethanol)

-

Hydrocarbon solvent (e.g., toluene)

-

Water

Procedure:

-

Provide a mixture of 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine and diethanolamine.

-

Heat the mixture to a temperature between 110°C and 120°C.

-

After the reaction is complete, cool the mixture to approximately 75-80°C and add ethanol.

-

Add toluene to the solution at a temperature of about 70-75°C.

-

Add water to the mixture at a temperature of about 70-75°C.

-

Cool the mixture to approximately 25°C to allow for crystallization.

-

Isolate the resulting solid dipyridamole by filtration.

Protocol 3: Evaluation of Wound Healing Activity of a 6-Methyluracil Formulation

This protocol describes an in vivo model to assess the wound healing properties of a 6-methyluracil formulation.[19]

Materials:

-

Experimental animals (e.g., Chinchilla rabbits)

-

6-Methyluracil ophthalmic drug films (ODF)

-

Control (e.g., no treatment or standard treatment like dexpanthenol)

-

Chemical irritant to induce a controlled wound (e.g., acid for a corneal burn model)

-

Equipment for daily monitoring and morphological assessment of the wound.

Procedure:

-

Acclimatize the experimental animals to the laboratory conditions.

-

Induce a standardized chemical burn on the cornea of each rabbit.

-

Divide the animals into a treatment group and a control group.

-

For the treatment group, apply the ODF with 6-methyluracil to the affected eyes.

-

The control group can be divided into no treatment and standard treatment (e.g., dexpanthenol gel).

-

Monitor all animals daily for 21 days.

-

Record morphological changes in the cornea, such as edema, turbidity, and epithelialization, at specific time points (e.g., day 2, 7, 14, and 21).

-

At the end of the study, perform histomorphological analysis of the corneal tissue to assess the quality of tissue regeneration.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows involving 6-methyluracil derivatives.

Caption: Mechanism of action of Dipyridamole.

Caption: Experimental workflow for developing AChE inhibitors.

References

- 1. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RU2135180C1 - Ointment for wound healing - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis and antiviral evaluation of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of HIV drugs emivirine and GCA-186 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel Uracil-Based Inhibitors of Acetylcholinesterase with Potency for Treating Memory Impairment in an Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. litfl.com [litfl.com]

- 14. Dipyridamole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. US20150094320A1 - Processes for the preparation of dipyridamole - Google Patents [patents.google.com]

- 19. An experimental study of the wound healing effect of ophthalmic drug films with 6-methyl-3-(thietan-3-yl)uracil and methyluracil | Gabdrakhmanova | Russian Ophthalmological Journal [roj.igb.ru]

Experimental Use of 6-Methyluracil in Biochemical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyluracil (6-MU), a pyrimidine derivative, is a versatile compound utilized in a wide array of biochemical research applications. Its biological activities, including roles in nucleic acid metabolism, cellular regeneration, and anti-inflammatory responses, have made it a compound of interest for drug development and therapeutic research. This document provides detailed application notes and experimental protocols for the use of 6-Methyluracil in a laboratory setting.

Key Applications in Biochemical Research

6-Methyluracil serves as a foundational tool in several areas of biochemical investigation:

-

Cellular Proliferation and Wound Healing: 6-MU has been shown to stimulate the proliferation of various cell types, accelerating tissue regeneration and wound healing.[1][2][3][4] Its effects on epidermal proliferation and the fibroblastic component of the inflammatory response are of particular interest.[2]

-

Anti-inflammatory and Immunomodulatory Effects: The compound exhibits anti-inflammatory properties, potentially through the modulation of cytokine production and signaling pathways such as the NF-κB pathway. It is also classified as an immunologic adjuvant.[5]

-

Antioxidant Activity: 6-Methyluracil demonstrates antioxidant properties by regulating lipid peroxidation, which may contribute to its therapeutic effects in conditions associated with oxidative stress.[6][7][8]

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.[9]

-

Neuroprotective Research: Derivatives of 6-Methyluracil are being investigated as acetylcholinesterase inhibitors for potential applications in neurodegenerative diseases like Alzheimer's.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data from various experimental studies on 6-Methyluracil and its derivatives.

Table 1: In Vitro Proliferative and Cytotoxic Effects of 6-Methyluracil and Derivatives on Immortalized Fetal Calf Lung Cells [12]

| Compound | Maximum Tolerated Dose (MTD) (mM) | IC50 (mM) | Proliferation Index Increase (%) |

| 6-Methyluracil | 0.24 | >10 | - |

| 3-Methyl-6-cyclopropyluracil | >0.96 | >10 | 75 |

| 1-Butyl-6-methyluracil | >0.96 | >10 | 25 |

Table 2: Antioxidant Activity of Uracil Derivatives [13]

| Compound | DPPH Radical Scavenging (IC50, mg/mL) |

| 5-amino-6-methyluracil | 5 |

| 5-hydroxy-6-methyluracil | 15 |

| 5-ethylamino-6-methyluracil | 20 |

| 5-methylamino-6-methyluracil | 20 |

| Ascorbic Acid (Reference) | 0.8 |

| Ionol (Reference) | 30 |

Signaling Pathway Involvement

While the precise molecular mechanisms of 6-Methyluracil are still under investigation, its diverse biological effects suggest interactions with several key signaling pathways.

Wound Healing and MAPK Signaling

The wound-healing properties of 6-Methyluracil may involve the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and migration.

Caption: Putative stimulation of the MAPK pathway by 6-Methyluracil to promote wound healing.

Anti-inflammatory Effects and NF-κB Signaling

The anti-inflammatory actions of 6-Methyluracil may be mediated through the inhibition of the NF-κB pathway, a key regulator of inflammatory gene expression.

References

- 1. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. mdpi.com [mdpi.com]

- 4. [Effects of 4-methyluracil and carnosine on healing of skin wounds in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Bcl-2 family proteins by posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [The effect of 6-methyluracil on oxidative reactions in model systems of varying degrees of complexity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MAPKAPK-2 signaling is critical for cutaneous wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: 6-Methyluracil Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction